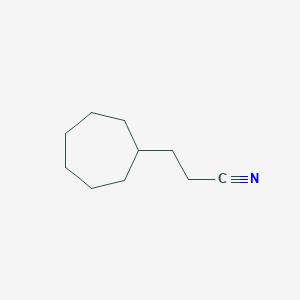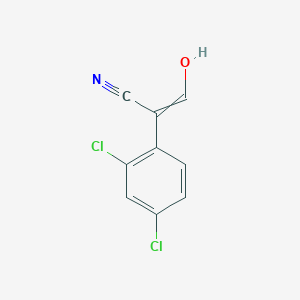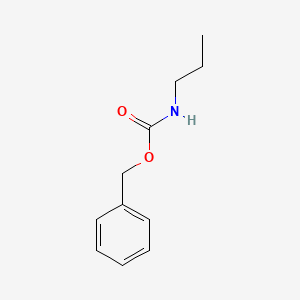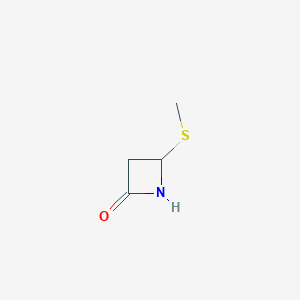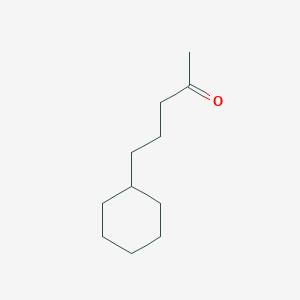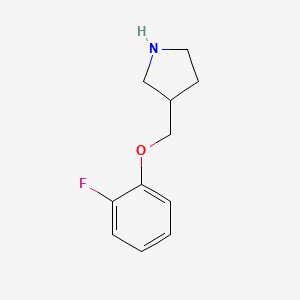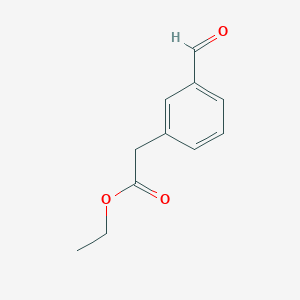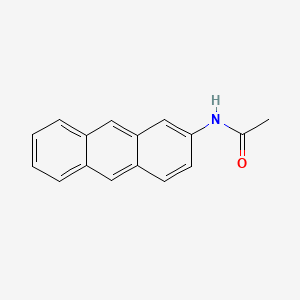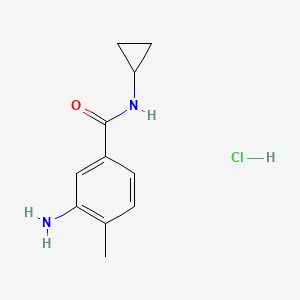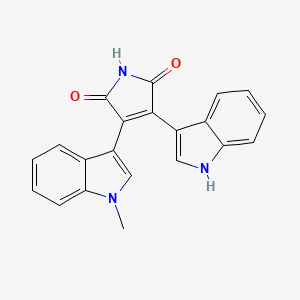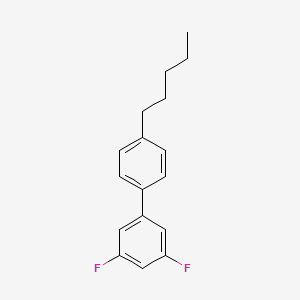
3,5-DIFLUORO-4'-PENTYL-1,1'-BIPHENYL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: is an organic compound with the chemical formula C17H18F2 . It is a biphenyl derivative where two fluorine atoms are substituted at the 3 and 5 positions, and a pentyl group is attached at the 4’ position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction . This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of the corresponding biphenyl derivative without fluorine atoms
Substitution: Formation of biphenyl derivatives with different functional groups replacing the fluorine atoms
科学研究应用
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: has several applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) due to its unique optical properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl depends on its application. In material science, its optical properties are due to the alignment of the biphenyl rings and the influence of the fluorine atoms. In pharmaceuticals, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
3,5-Difluoro-4’-pentyl-1,1’-biphenyl: can be compared with other biphenyl derivatives:
3,4-Difluoro-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of a pentyl group.
3,5-Difluoro-4’-pentyl[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group, which can alter its chemical reactivity and applications.
4’-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobenzene: A more complex derivative with additional fluorine atoms and functional groups.
Uniqueness: The presence of the pentyl group and the specific positions of the fluorine atoms in 3,5-Difluoro-4’-pentyl-1,1’-biphenyl contribute to its unique chemical and physical properties, making it suitable for specialized applications in material science and pharmaceuticals .
属性
CAS 编号 |
137528-89-3 |
|---|---|
分子式 |
C17H18F2 |
分子量 |
260.32 g/mol |
IUPAC 名称 |
1,3-difluoro-5-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C17H18F2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12H,2-5H2,1H3 |
InChI 键 |
QCMGPUNAKTZLQT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


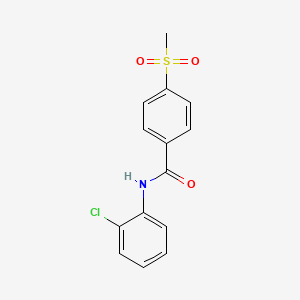
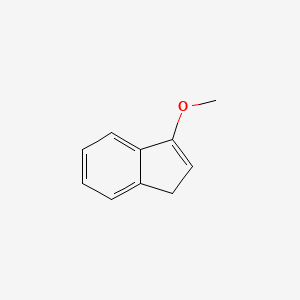
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B8756651.png)

